molecular formula C13H17NO3 B1310271 2-Ethoxy-4-morpholin-4-yl-benzaldehyde CAS No. 879047-50-4

2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Cat. No.: B1310271
CAS No.: 879047-50-4
M. Wt: 235.28 g/mol
InChI Key: DOQOWOPCNUBPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO₃. It is characterized by the presence of an ethoxy group, a morpholine ring, and a benzaldehyde moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-morpholin-4-yl-benzaldehyde and ethyl iodide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The ethyl iodide is added dropwise to a solution of 4-morpholin-4-yl-benzaldehyde and potassium carbonate in DMF. The mixture is stirred at room temperature for several hours.

    Purification: The product is then purified by column chromatography to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-morpholin-4-yl-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Ethoxy-4-morpholin-4-yl-benzoic acid.

    Reduction: 2-Ethoxy-4-morpholin-4-yl-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-morpholin-4-yl-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The morpholine ring can enhance its binding affinity to biological targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-morpholin-4-yl-benzaldehyde
  • 2-Ethoxy-4-piperidin-4-yl-benzaldehyde
  • 2-Ethoxy-4-morpholin-4-yl-acetophenone

Uniqueness

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is unique due to the combination of its ethoxy group, morpholine ring, and benzaldehyde moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-ethoxy-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13-9-12(4-3-11(13)10-15)14-5-7-16-8-6-14/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQOWOPCNUBPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCOCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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